The Role of 4,8-Dimethyl-1-nonanol as a Volatile Secondary Metabolite
The Role of 4,8-Dimethyl-1-nonanol as a Volatile Secondary Metabolite
A Technical Whitepaper on Chemical Ecology, Biomarker Discovery, and Agritech Applications
Executive Summary
Volatile organic compounds (VOCs) are not merely metabolic exhaust; they represent a sophisticated chemical lexicon mediating inter- and intra-kingdom communication. Among these, 4,8-dimethyl-1-nonanol has emerged as a critical branched-chain aliphatic alcohol with pleiotropic ecological roles. From acting as a stress-induced signaling molecule in agricultural crops to serving as a semiochemical in devastating insect vectors, its presence maps complex biological interactions.
This whitepaper provides an in-depth technical analysis of 4,8-dimethyl-1-nonanol for researchers and drug development professionals. We synthesize its chemical profiling, cross-kingdom ecological dynamics, and provide a self-validating analytical workflow for its isolation and quantification.
Chemical Identity and Physicochemical Profiling
4,8-dimethyl-1-nonanol is a branched-chain fatty alcohol. Unlike straight-chain aliphatic compounds synthesized via standard fatty acid pathways, branched-chain volatiles typically utilize branched-chain amino acids (e.g., valine, isoleucine) as primer units. These are elongated by the Fatty Acid Synthase (FAS) complex and subsequently reduced by Fatty Acyl-CoA Reductases (FARs) to form the final volatile alcohol.
Table 1: Physicochemical Profile of 4,8-dimethyl-1-nonanol
| Property | Value | Source |
| IUPAC Name | 4,8-dimethylnonan-1-ol | [1] |
| CAS Registry Number | 33933-80-1 | [2] |
| Chemical Formula | C_{11}H_{24}O | [2] |
| Molecular Weight | 172.31 g/mol | [3] |
| SMILES String | CC(C)CCCC(C)CCCO | [3] |
Cross-Kingdom Ecological Dynamics
The strategic value of 4,8-dimethyl-1-nonanol lies in its broad occurrence across distinct biological matrices, functioning as a biomarker, a metabolic byproduct, and a semiochemical.
Table 2: Ecological Occurrence and Biological Roles
| Biological Matrix | Kingdom | Ecological / Biological Role | Ref |
| Hordeum vulgare (Barley) | Plantae | Abiotic stress signaling (Ozone-induced VOC emission). | [4] |
| Philaenus spumarius | Animalia | Semiochemical/Pheromonal communication in insect vectors. | [5] |
| Fusarium verticillioides | Fungi | Carbon-source dependent metabolic byproduct. | [6] |
| Oryza sativa (Japonica Rice) | Plantae | Post-harvest storage degradation and senescence marker. | [7] |
Plant Stress and Quality Biomarkers
In agricultural contexts, the emission of VOCs is heavily modulated by abiotic stress. In barley seeds subjected to ozone treatment, 4,8-dimethyl-1-nonanol is upregulated as part of the plant's induced resistance and oxidative stress response[4]. Conversely, in high-moisture japonica brown rice, the concentration of this volatile fluctuates significantly based on storage temperature and time, serving as a reliable biomarker for grain quality degradation[7].
Entomological Semiochemicals and Vector Control
Philaenus spumarius (the meadow spittlebug) is the primary insect vector for Xylella fastidiosa, a catastrophic bacterial pathogen responsible for olive quick decline syndrome and Pierce's disease in grapevines[5]. Chemical ecology studies reveal that 4,8-dimethyl-1-nonanol is a key component of the VOCs emitted by these insects, suggesting a foundational role in their chemical communication and mating behavior[5]. Furthermore, related branched-chain volatiles have been shown to elicit strong antennal responses in sympatric alpine grasshoppers, underscoring the evolutionary conservation of these olfactory pathways[8].
Fungal Carbon Metabolism
In mycological studies, Fusarium verticillioides synthesizes 4,8-dimethyl-1-nonanol as part of a complex hydrocarbon-like VOC profile. The relative abundance of this compound is strictly dependent on the available carbon source (e.g., glucose vs. xylose), indicating its role in primary-to-secondary metabolic flux[6].
Mechanistic Pathway Visualization
The following diagram illustrates the proposed biosynthetic origin of 4,8-dimethyl-1-nonanol and its subsequent ecological signaling targets.
Fig 1: Biosynthetic pathway and ecological signaling roles of 4,8-dimethyl-1-nonanol.
Analytical Workflow: HS-SPME-GC-MS Protocol
Self-Validating System Integration: This protocol is designed to be self-validating. By utilizing an isotopic internal standard (e.g., a deuterated aliphatic alcohol) spiked into the matrix prior to equilibration, we control for matrix effects and fiber competition. Identity validation is strictly enforced by calculating experimental Kovats retention indices (RI) using a C7–C40 alkane standard mixture and cross-referencing mass spectra with the NIST library[2][4].
Step-by-Step Methodology:
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Sample Preparation & Thermodynamic Equilibration:
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Action: Place 5.0 g of the biological sample into a 20 mL amber headspace vial. Spike with 10 µL of the deuterated internal standard. Seal with a PTFE/silicone septum.
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Causality: Amber vials prevent photo-degradation of sensitive metabolites. Equilibrating the sample at 50 °C for 10 minutes shifts the partition coefficient of 4,8-dimethyl-1-nonanol towards the headspace, establishing thermodynamic equilibrium without thermally degrading the analyte[4].
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Solid-Phase Microextraction (SPME) Kinetics:
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Action: Expose a 50/30 µm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber to the headspace for exactly 30 minutes at 50 °C.
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Causality: The tri-phase fiber provides optimal selectivity. The DVB layer captures heavier volatiles, CAR traps low-molecular-weight compounds, and the hydrophobic PDMS phase is ideal for branched-chain aliphatic alcohols. A 30-minute exposure guarantees saturation of the binding sites, ensuring reproducible quantification kinetics[4].
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Thermal Desorption & GC Injection:
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Action: Retract the fiber and insert it into the GC inlet. Desorb at 250 °C for 5 minutes in splitless mode using ultra-high-purity helium as the carrier gas (0.8 mL/min).
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Causality: Rapid, high-temperature thermal desorption prevents band broadening, ensuring a sharp, concentrated injection plug onto the HP-5MS capillary column (30 m × 0.25 mm × 0.25 µm)[4].
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Mass Spectrometry (MS) Detection:
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Action: Operate the mass selective detector (MSD) in electron impact (EI) ionization mode at 70 eV. Set the transfer line to 280 °C and the ion source to 230 °C. Scan range: 35 to 350 amu.
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Causality: 70 eV is the universal standard for generating reproducible fragmentation patterns. This allows for high-confidence spectral matching against the NIST standard reference database[2][4].
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Strategic Applications in Agritech and Drug Development
Understanding the role of 4,8-dimethyl-1-nonanol opens several avenues for commercial and therapeutic development:
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Targeted Biopesticides & Vector Control: Because 4,8-dimethyl-1-nonanol acts as a semiochemical for Philaenus spumarius[5], drug development professionals and agrochemists can synthesize structural analogs. These analogs can act as competitive antagonists at the insect's olfactory receptors, disrupting mating and aggregation, thereby halting the spread of Xylella fastidiosa without the use of broad-spectrum neurotoxic insecticides.
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Non-Destructive Crop Monitoring: Agritech systems can integrate electronic nose (e-nose) sensors calibrated to detect 4,8-dimethyl-1-nonanol. Monitoring its real-time emission in storage silos can provide an early warning system for fungal contamination (e.g., Fusarium outbreaks)[6] or grain senescence in high-moisture rice[7], allowing for pre-emptive intervention.
References
- 4,8-dimethyl-1-nonanol - Stenutz.stenutz.eu.
- 1-Nonanol, 4,8-dimethyl- - the NIST WebBook.nist.gov.
- 4,8-dimethyl-1-nonanol 33933-80-1 - The Good Scents Company.thegoodscentscompany.com.
- Ozone Treatment Increases the Release of VOC from Barley, Which Modifies Seed Germination | Journal of Agricultural and Food Chemistry - ACS Public
- Characterization of volatile organic compounds emitted by insect vectors of Xylella fastidiosa Chemical Engineering - Biblioteca Digital do IPB.ipb.pt.
- Effect of Carbon Sources on the Production of Volatile Organic Compounds by Fusarium verticillioides - MDPI.mdpi.com.
- Untargeted Lipidomics Reveal Quality Changes in High-Moisture Japonica Brown Rice at Different Storage Temperatures - Semantic Scholar.semanticscholar.org.
- Food plant odor perception in three sympatric alpine grasshopper species (Orthoptera: Acrididae: Catantopinae) in Aotearoa New Z - Massey University.massey.ac.nz.
Sources
- 1. mail.thegoodscentscompany.com [mail.thegoodscentscompany.com]
- 2. 1-Nonanol, 4,8-dimethyl- [webbook.nist.gov]
- 3. 4,8-dimethyl-1-nonanol [stenutz.eu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bibliotecadigital.ipb.pt [bibliotecadigital.ipb.pt]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. evolves.massey.ac.nz [evolves.massey.ac.nz]
